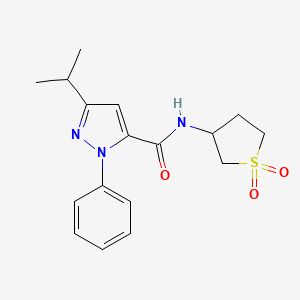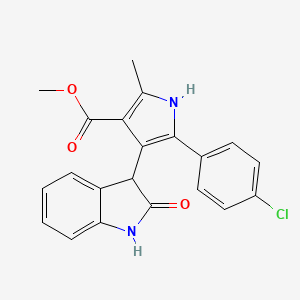
N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that features both indole and pyrrole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of Indole and Pyrrole: The indole and pyrrole moieties can be coupled using a suitable linker, such as a butanamide chain, through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrrole rings.
Reduction: Reduction reactions could target the amide bond or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole and pyrrole derivatives.
Medicine: Possible applications in drug discovery and development, particularly for compounds targeting neurological or oncological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and pyrrole structures can interact with various enzymes, receptors, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)-4-(1H-pyrrol-1-yl)butanamide
- N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-2-yl)butanamide
- N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-3-yl)butanamide
Uniqueness
N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the specific positioning of the indole and pyrrole rings, which can influence its chemical reactivity and biological activity. The presence of both indole and pyrrole moieties in a single molecule can provide a unique set of interactions with biological targets, potentially leading to novel therapeutic applications.
Propriétés
Formule moléculaire |
C17H19N3O |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
N-(1-methylindol-4-yl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C17H19N3O/c1-19-13-9-14-15(6-4-7-16(14)19)18-17(21)8-5-12-20-10-2-3-11-20/h2-4,6-7,9-11,13H,5,8,12H2,1H3,(H,18,21) |
Clé InChI |
IKTYZVRSVMXABI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934238.png)
![6-(2-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B14934246.png)


![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934269.png)

![4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934286.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B14934289.png)
![3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one](/img/structure/B14934294.png)

![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14934310.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14934316.png)
![Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B14934318.png)
